1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is a chemical compound known for its unique structural properties and reactivity. It contains a pyrazole ring substituted with a trifluoromethyl group and a sulfonyl chloride group, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the purity and yield of the product. The final product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the pyrazole ring can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Scientific Research Applications
1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
- 1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonamide
- 1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonate
Uniqueness
1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of both a trifluoromethyl group and a sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it a versatile intermediate in various chemical transformations. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group provides a reactive site for further functionalization.
Properties
Molecular Formula |
C7H8ClF3N2O2S |
---|---|
Molecular Weight |
276.66 g/mol |
IUPAC Name |
2-propan-2-yl-4-(trifluoromethyl)pyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClF3N2O2S/c1-4(2)13-6(16(8,14)15)5(3-12-13)7(9,10)11/h3-4H,1-2H3 |
InChI Key |
SQGVWEOOCMTBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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